molecular formula C19H30N4O5S B555729 h-Arg(pbf)-oh CAS No. 200115-86-2

h-Arg(pbf)-oh

Cat. No. B555729
M. Wt: 426.5 g/mol
InChI Key: GVIXTVCDNCXXSH-AWEZNQCLSA-N
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Description

“h-Arg(pbf)-oh” is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The 2,2,4,6,7-pentamethyIdlhydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .


Synthesis Analysis

“h-Arg(pbf)-oh” is used as a building block in peptide synthesis, providing protection to specific functional groups while allowing for efficient peptide bond formation . It is incorporated into a growing peptide chain . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .


Molecular Structure Analysis

The molecular formula of “h-Arg(pbf)-oh” is C19H30N4O5S . The 2,2,4,6,7-pentamethyIdlhydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .


Chemical Reactions Analysis

The chemical reactions of “h-Arg(pbf)-oh” involve the formation of a fully inactive δ-lactam . This reaction is problematic and often results in the formation of the corresponding des-Arg peptides .


Physical And Chemical Properties Analysis

“h-Arg(pbf)-oh” has a molecular weight of 426.5 . It is used as a building block in peptide synthesis .

Scientific Research Applications

  • H-Arg(Pbf)-OH is used as a building block in Fmoc-solid phase peptide synthesis. The efficient synthesis of Pbf-protected argininic acid has been achieved using nitrosating agents and intermediate protection strategies (Cupido et al., 2005).

  • The incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS) can be problematic due to the formation of an inactive δ-lactam. Strategies to overcome these challenges have been developed, including the use of N-butylpyrrolidinone (NBP) as an alternative solvent (de la Torre et al., 2020).

  • Microwave-irradiation techniques have been applied to improve the efficiency of coupling reactions involving Fmoc-Arg(Pbf)-OH in the solid-phase synthesis of peptides (Shen Shu-bao, 2009).

  • Improvements in the synthesis of Fmoc-Arg(Pbf)-OH have been achieved through the use of phase-transfer catalyzers and optimizing the formation of salts, which increased the yield of the product (Hong Yong-yu, 2006).

  • Microwave-assisted solid-phase synthesis of cyclic RGD peptides, which are potent antagonists for the αvβ3 integrin receptor, has been improved by using new coupling reagents and techniques that accelerate the reaction involving Fmoc-Arg(Pbf)-OH (Yamada et al., 2012).

  • The successful use of Fmoc-Arg(Pbf)-OH in the solid-phase synthesis of antitumor peptide AP-9 has been demonstrated, emphasizing the importance of microwave irradiation in improving the yield of difficult coupling reactions (Pingkai, 2007).

Safety And Hazards

“h-Arg(pbf)-oh” should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . If inhaled, the person should be moved to fresh air and kept at rest in a position comfortable for breathing .

properties

IUPAC Name

(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIXTVCDNCXXSH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428601
Record name h-arg(pbf)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

h-Arg(pbf)-oh

CAS RN

200115-86-2
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200115-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name h-arg(pbf)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
T Cupido, J Spengler, K Burger, F Albericio - Tetrahedron letters, 2005 - Elsevier
Pbf-protected argininic acid [H–OArg(Pbf)–OH], a building block for Fmoc-solid phase peptide synthesis, is obtained in high yield when a large excess of nitrosating agent is used in …
Number of citations: 7 www.sciencedirect.com
S Jadhav, V Martin, PHG Egelund, HJ Castro… - Green …, 2021 - pubs.rsc.org
Significant efforts have been made in recent years to identify more environmentally benign and less hazardous alternatives to N,N-dimethylformamide (DMF) in solid-phase peptide …
Number of citations: 23 pubs.rsc.org
AK Puszko, P Sosnowski, F Raynaud, O Hermine… - Biomolecules, 2020 - mdpi.com
The structure-activity relationship of branched H-Lys(hArg)-Dab-Dhp-Arg-OH sequence analogues, modified with Cys-Asp or Cys at N-terminal amino acids (Lys, hArg), in VEGF-A 165 /…
Number of citations: 7 www.mdpi.com
S Desgranges, CC Ruddle, LP Burke, TM McFadden… - Rsc Advances, 2012 - pubs.rsc.org
The first hybrid molecule of a β-lactam antibiotic and a host defence peptide and a method for the preparation of this type of molecule are reported. Conjugation of an antimicrobial …
Number of citations: 33 pubs.rsc.org
PHG Egelund, S Jadhav, V Martin… - ACS Sustainable …, 2021 - ACS Publications
Green binary solvent mixtures with a polarity and viscosity close to that of DMF perform similarly in solid-phase peptide synthesis (SPPS). However, while coupling reactions readily …
Number of citations: 15 pubs.acs.org
V Thomas - 2020 - repository.wellesley.edu
Cell-Penetrating Peptides (CPPs) are a promising solution to the problem of molecular delivery. Many CPPs are cationic, and it is believed that electrostatic interactions with anionic …
Number of citations: 2 repository.wellesley.edu
LA Carpino, M Ismail, GA Truran… - The Journal of …, 1999 - ACS Publications
Full details are presented for use of the Bsmoc amino-protecting group for both solid phase and rapid continuous solution syntheses. Application to the latter methodology represents a …
Number of citations: 75 pubs.acs.org
G Niro - 2019 - publikationen.sulb.uni-saarland.de
This PhD project focused on the synthesis and biological evaluation of analogues of nucleoside antibiotics as MraY inhibitors with enhanced antibacterial activity. In part A, ten …
A Johansson, E Åkerblom, K Ersmark… - Journal of …, 2000 - ACS Publications
A method for solid-phase peptide synthesis in the N- to C-direction that delivers good coupling yields and a low degree of epimerization is reported. The optimized method involves the …
Number of citations: 47 pubs.acs.org
M Hammami - 2012 - core.ac.uk
Development of new inhibitors for the type II transmembrane serine protease matriptase Page 1 Development of new inhibitors for the type II transmembrane serine protease matriptase …
Number of citations: 2 core.ac.uk

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